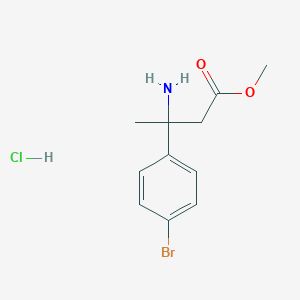

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride

Description

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is a brominated aromatic compound featuring a tertiary amine group at the β-position of a butanoate ester backbone, with a 4-bromophenyl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

methyl 3-amino-3-(4-bromophenyl)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSWUBDYXLFHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is utilized in several scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chain Length Variants: Propanoate vs. Butanoate

A key distinction lies in the ester backbone length. For example:

- Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 952729-65-6) has a three-carbon chain, resulting in a lower molecular weight (MW: ~292.6 g/mol) compared to the butanoate analog (estimated MW: ~306.6 g/mol).

- Butanoate derivatives (e.g., hypothetical target compound) likely exhibit increased steric bulk and altered solubility profiles, which could influence reactivity in nucleophilic substitutions or catalytic hydrogenation reactions.

Ester Group Modifications: Methyl vs. Ethyl

Substituting the methyl ester with an ethyl group alters solubility and metabolic stability:

Positional Isomerism: Bromophenyl Substituents

The bromine position on the phenyl ring significantly impacts electronic and steric properties:

- (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride (CAS 845909-00-4, similarity: 0.88) has a meta-bromo substituent, reducing resonance effects compared to the para-bromo analog. This may lower electrophilic aromatic substitution reactivity .

- Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate (CAS 1284363-17-2) introduces a thiazole ring, diverging entirely from the butanoate’s aliphatic backbone and enabling π-stacking interactions in biological targets .

Functional Group Variations: Phenoxy Linkages

- Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride (CAS 1803604-50-3) replaces the direct phenyl attachment with a phenoxy group, creating an ether linkage. This modification increases polarity and may alter hydrogen-bonding capacity .

Comparative Data Table

*Hypothetical structure inferred from analogs.

Research Implications

- Synthetic Utility: The butanoate’s longer chain may improve binding in enzyme active sites compared to propanoates, as seen in kinase inhibitors .

- Solubility : Hydrochloride salts of methyl esters generally exhibit better aqueous solubility than ethyl analogs, favoring formulation in injectables .

Biological Activity

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the bromophenyl group and the amino acid structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Amino Acid Backbone : Starting from a suitable precursor, the amino group is introduced to form the backbone.

- Bromination : The introduction of the bromine atom at the para position of the phenyl ring is achieved through electrophilic aromatic substitution.

- Esterification : The final step involves converting the carboxylic acid into its methyl ester form, followed by hydrochloride salt formation.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly related to neurotransmitter modulation. Its structural similarity to known pharmacological agents suggests potential interactions with GABA receptors, which are crucial for regulating neuronal excitability.

The compound's mechanism of action appears to involve:

- GABA Receptor Modulation : Similar to other compounds that act as GABA agonists, it may enhance inhibitory neurotransmission, which could be beneficial in treating conditions like anxiety and neuropathic pain.

- Enzyme Interaction : Preliminary studies suggest that it might inhibit specific enzymes involved in neurotransmitter metabolism, although detailed mechanisms remain to be fully elucidated.

Case Studies and Experimental Data

-

In Vitro Studies : Initial assays have shown that this compound can inhibit GABA uptake in HEK293 cells expressing mouse GABA transporters (mGATs). The inhibitory potency was assessed using radiolabeled GABA uptake assays.

Compound mGAT Inhibition (pIC50) Methyl 3-amino-3-(4-bromophenyl)butanoate 5.43 Control (NO711) 6.00 -

In Vivo Studies : In rodent models of neuropathic pain, compounds structurally related to methyl 3-amino-3-(4-bromophenyl)butanoate showed antinociceptive effects without inducing motor deficits, suggesting a favorable therapeutic profile.

- Study Design : Rodents were subjected to chemotherapy-induced neuropathic pain models.

- Results : Compounds demonstrated significant reductions in pain-related behaviors compared to controls.

Future Directions

Further research is warranted to explore:

- Therapeutic Applications : Investigating potential uses in treating neurological disorders such as anxiety and pain syndromes.

- Structural Modifications : Evaluating how variations in the bromophenyl group or amino acid backbone affect biological activity and receptor selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.